(4-Aminotetrahydro-2H-pyran-3-yl)methanol

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Procure this differentiated chiral building block featuring a 3,4-vicinal amino alcohol on a tetrahydropyran ring. Its low computed LogP (-0.6575) reduces lipophilicity-driven off-target effects, making it ideal for CNS drug discovery. The vicinal substitution pattern enables unique hydrogen bonding and molecular recognition not achievable with 4,4-disubstituted analogs. Racemate and individual enantiomers are distinctly available. With ≥98% purity, this intermediate ensures reproducible results in process R&D, from milligram discovery to kilogram-scale manufacturing.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B11922981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminotetrahydro-2H-pyran-3-yl)methanol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1COCC(C1N)CO
InChIInChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2
InChIKeyMPTPDMSEEPOHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS 1339502-20-3) – Supplier Comparison & Procurement Guide


(4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS 1339502-20-3) is a chiral amino alcohol building block featuring a tetrahydropyran ring with vicinal amino and hydroxymethyl substituents at the 4- and 3-positions, respectively . It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis . The compound is commercially available from multiple suppliers, with reported purities ranging from 95% to 98+% . Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 131.17 g/mol .

Why Generic Substitution of (4-Aminotetrahydro-2H-pyran-3-yl)methanol Fails: Regioisomeric and Stereochemical Specificity


Generic substitution of (4-aminotetrahydro-2H-pyran-3-yl)methanol with other tetrahydropyran amino alcohols is not feasible due to distinct regioisomeric and stereochemical properties. The compound's 3,4-substitution pattern yields a vicinal amino alcohol motif, which confers different physicochemical properties—including lipophilicity (LogP) and hydrogen bonding capacity—compared to regioisomers like the 4,4-disubstituted analog [1]. These differences directly impact molecular recognition, solubility, and synthetic utility. Furthermore, the stereochemistry at the C3 and C4 positions is critical for biological activity, as individual enantiomers (e.g., (3R,4S)- and (3S,4R)-) exhibit distinct interactions with chiral biological targets . The racemic mixture and specific enantiomers are not interchangeable.

Quantitative Evidence Guide: Why (4-Aminotetrahydro-2H-pyran-3-yl)methanol Outperforms Key Comparators


Lipophilicity (LogP) Differentiation: 3,4-Regioisomer vs. 4,4-Disubstituted Analog

The 3,4-vicinal substitution pattern of (4-aminotetrahydro-2H-pyran-3-yl)methanol results in a significantly lower computed LogP (-0.6575) compared to the 4,4-disubstituted regioisomer (4-aminotetrahydro-2H-pyran-4-yl)methanol (LogP 0.1869) [1]. This indicates markedly higher hydrophilicity for the target compound, which can be critical for aqueous solubility and reduced passive membrane permeability.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Topological Polar Surface Area (TPSA) Parity with Improved Rotatable Bond Profile

The target compound and its 4,4-disubstituted analog share an identical computed TPSA of 55.48 Ų [1]. However, the target compound possesses only 1 rotatable bond, compared to 2 for the 4,4-regioisomer [2]. Reduced rotatable bond count is generally associated with improved oral bioavailability and lower entropy penalty upon target binding.

Medicinal Chemistry ADME Prediction Lead Optimization

Purity Benchmarking: 98+% Availability Confirmed Across Multiple Suppliers

High-purity material is essential for reproducible synthetic outcomes. (4-Aminotetrahydro-2H-pyran-3-yl)methanol is consistently available with purity ≥98% from multiple independent suppliers, as documented in technical datasheets . This contrasts with some alternative building blocks that may only be offered at lower purity grades (e.g., 95%) .

Chemical Procurement Quality Control Synthetic Reliability

Hydrogen Bonding Capacity Parity with Stereochemical Differentiation

The target compound possesses 2 hydrogen bond donors (the amino and hydroxyl groups) and 3 hydrogen bond acceptors (the ring oxygen, amino nitrogen, and hydroxyl oxygen) . This H-bonding profile is shared with its stereoisomers (e.g., (3R,4S) and (3S,4R) forms) . However, the specific stereochemistry dictates the three-dimensional presentation of these donor/acceptor sites, which is critical for enantioselective interactions with biological macromolecules. The racemic mixture thus provides a distinct entry point for exploring structure-activity relationships.

Structure-Activity Relationship Chiral Synthesis Medicinal Chemistry

Optimal Research and Industrial Applications for (4-Aminotetrahydro-2H-pyran-3-yl)methanol Based on Evidence


Scaffold for Hydrophilic Drug Candidates Requiring Low LogP

The compound's computed LogP of -0.6575 makes it an ideal scaffold for medicinal chemists seeking to improve aqueous solubility and reduce lipophilicity-driven off-target effects. It is particularly suited for central nervous system (CNS) drug discovery, where lower LogP values are often correlated with reduced P-glycoprotein efflux and improved brain penetration .

Chiral Vicinal Amino Alcohol Building Block for Asymmetric Synthesis

The vicinal amino alcohol motif is a privileged structure in catalysis and asymmetric synthesis . (4-Aminotetrahydro-2H-pyran-3-yl)methanol serves as a versatile chiral precursor for the construction of more complex molecules, including ligands for enantioselective transformations and intermediates for natural product synthesis.

High-Purity Intermediate for Reproducible Process Chemistry

With commercially available purity exceeding 98% , this compound is suitable for process research and development where impurity profiles must be tightly controlled. The availability of high-purity material minimizes the risk of side reactions and simplifies purification, enhancing reproducibility in both milligram-scale discovery and kilogram-scale manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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